6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline
Description
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline is a heterocyclic small molecule notable for its role as a highly potent and selective inhibitor of the c-Met (mesenchymal-epithelial transition factor) tyrosine kinase. This compound, with the molecular formula C₂₀H₁₁F₃N₆, features a quinoline scaffold linked to a difluoromethyl-triazolo-triazine moiety . Its discovery stemmed from structure-based drug design, leveraging X-ray crystallography data (PDB: 5EOB) to optimize interactions with the ATP-binding pocket of c-Met, a key oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and gastric malignancies .
Properties
Molecular Formula |
C20H12F2N6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-[difluoro-(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-8-9-16-14(11-15)7-4-10-23-16)18-25-26-19-24-12-17(27-28(18)19)13-5-2-1-3-6-13/h1-12H |
InChI Key |
QGSKEQKZHYYCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Methylthio)-6-aryl-1,2,4-triazines
The triazolotriazine scaffold originates from 2,2-diethoxy-1-arylethanones (e.g., 1-(4-chlorophenyl)-2,2-diethoxyethanone), which undergo condensation with thiosemicarbazide in ethanol under acidic conditions (p-toluenesulfonic acid catalyst) at room temperature for 8 hours. Subsequent methylation with methyl iodide yields 3-(methylthio)-6-aryl-1,2,4-triazines (6a-f), with typical isolated yields of 85%. This step establishes the sulfur-containing precursor critical for subsequent oxidation and cyclization.
Oxidation to Sulfonyl Derivatives
Controlled oxidation of the methylthio group to methylsulfonyl is achieved using potassium peroxymonosulfate (Oxone®) in a tetrahydrofuran/water mixture (1:1 v/v) at room temperature for 2 hours. The reaction selectively converts 6a-f to 3-(methylsulfonyl)-6-aryl-1,2,4-triazines (7a-f) with 66% yield for the phenyl derivative (7a), as confirmed by characteristic S=O stretching vibrations at 1598 cm⁻¹ in IR spectroscopy.
Formation of Hydrazinyl Triazines
Nucleophilic displacement of the methylsulfonyl group with hydrazine monohydrate in ethanol under reflux conditions (12 hours) produces 3-hydrazinyl-6-aryl-1,2,4-triazines (8a-f). The 4-chlorophenyl derivative (8f) demonstrates an 80% yield, with NMR analysis revealing a deshielded singlet at δ 8.89 ppm for the triazine proton.
Cyclization to Triazolotriazine-Thiols
Reaction of hydrazinyl triazines (8a-f) with carbon disulfide in basic medium (2N KOH) under reflux for 1 hour facilitates cyclization to 6-aryl-triazolo[4,3-b]triazine-3-thiols (9a-f). The phenyl analog (9a) isolations yield 88%, exhibiting a characteristic thiol proton resonance at δ 14.94 ppm in DMSO-d₆.
Table 1: Key intermediates in triazolotriazine synthesis
| Compound | Reaction Time | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 6a | 8 h | 85 | IR 1693 cm⁻¹ (C=O) |
| 7a | 2 h | 66 | ¹H NMR δ 3.15 (s, 3H) |
| 8f | 12 h | 80 | ¹H NMR δ 8.89 (s, 1H) |
| 9a | 1 h | 88 | ¹H NMR δ 14.94 (s, 1H) |
Synthesis of the Difluoroquinoline Component
Quinoline Core Construction
The quinoline nucleus is typically synthesized via the Gould-Jacobs reaction, involving thermal cyclization of aniline derivatives with ethoxymethylenemalononitrile. For the target compound, 6-position functionalization is critical, achieved through directed ortho-metalation strategies using lithium diisopropylamide (LDA) at -78°C.
Difluoromethyl Group Introduction
A ketone intermediate at the quinoline's 6-position undergoes fluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0°C to room temperature. This converts the carbonyl group to a difluoromethyl moiety, with ¹⁹F NMR analysis confirming two equivalent fluorine atoms at δ -108 ppm.
Coupling of Triazolotriazine and Difluoroquinoline
Nucleophilic Aromatic Substitution
The triazolotriazine-thiol (9a) undergoes deprotonation with potassium tert-butoxide in dimethylformamide (DMF), generating a thiolate nucleophile that attacks the electrophilic difluoromethyl carbon on the quinoline derivative. Microwave irradiation (150°C, 20 minutes) significantly enhances reaction efficiency compared to conventional heating (83% vs. 58% yield).
Table 2: Coupling method comparison
| Method | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional | 120°C | 8 h | 58 |
| Microwave-assisted | 150°C | 20 min | 83 |
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol yields analytically pure material. High-resolution mass spectrometry confirms the molecular ion at m/z 374.10915 (calc. 374.10915 for C₂₀H₁₂F₂N₆).
Alternative Synthetic Approaches
One-Pot Triazolotriazine Formation
Adapting methodology from CN110105355B, iodine-mediated cyclization of methylquinoline derivatives with p-methylbenzenesulfonyl hydrazide demonstrates potential for reducing step count. However, this approach currently shows lower yields (≤45%) for triazolotriazine systems compared to the multi-step protocol.
Process Optimization Considerations
Solvent Selection
DMF outperforms THF and acetonitrile in coupling reactions due to superior nucleophile solubility, though necessitates careful removal due to high boiling point. Switch to cyclopentyl methyl ether (CPME) enables easier work-up while maintaining 78% yield.
Scalability Challenges
Batch size increases beyond 100 g demonstrate yield drops to 67%, attributed to inefficient microwave penetration. Transition to flow chemistry under continuous microwave irradiation restores yields to 79% at kilogram scale.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (Quinoline Ring)
The quinoline moiety undergoes electrophilic substitution at positions 5 and 8 due to its electron-rich aromatic system. Notable reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at C-5 and C-8 | |
| Sulfonation | H₂SO₄/SO₃, 150°C | Forms sulfonic acid derivatives | |
| Halogenation | Cl₂/FeCl₃, RT | Yields chloro-substituted derivatives |
The electron-withdrawing triazolotriazine group slightly deactivates the quinoline ring, directing substitutions to specific positions.
Nucleophilic Reactions (Triazole/Triazine Moieties)
The triazolotriazine core participates in nucleophilic substitutions and cycloadditions:
Key Observations:
-
Nucleophilic Substitution: The triazine N-atoms react with amines (e.g., methylamine) under acidic conditions to form substituted triazolo-triazines .
-
Cycloaddition: The triazole ring engages in Huisgen 1,3-dipolar cycloadditions with alkynes, forming fused heterocycles .
Fluorination and Stability Enhancements
The difluorinated methyl bridge enhances metabolic stability through strong C–F bonds. Fluorination is achieved via:
Synthetic Route:
-
Precursor Preparation: A quinoline-triazolotriazine intermediate is synthesized via condensation of 1-amino-2-iminopyridine with α-keto acids under TFA catalysis .
-
Difluorination: The methyl group is fluorinated using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) .
| Fluorinating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SF₄ | 80°C, anhydrous | 65–70 | |
| DAST | RT, CH₂Cl₂ | 55–60 |
Oxidation and Reduction Reactions
The compound undergoes selective transformations at reactive sites:
Oxidation:
-
Quinoline Ring: Hydrogen peroxide (H₂O₂) oxidizes the quinoline ring to form N-oxide derivatives.
-
Triazole Moiety: Strong oxidants (e.g., KMnO₄) degrade the triazole ring to carboxylic acids.
Reduction:
-
Sodium borohydride (NaBH₄) selectively reduces imine groups in the triazine ring to amines without affecting the quinoline.
Comparative Reactivity with Analogues
The difluoro group significantly alters reactivity compared to non-fluorinated analogues:
| Parameter | 6-[Difluoro(...)methyl]quinoline | Non-Fluorinated Analogue |
|---|---|---|
| Metabolic Stability (t₁/₂) | 8.2 h (human liver microsomes) | 2.1 h |
| Electrophilic Reactivity | Moderate | High |
| Solubility (logP) | 3.1 | 2.4 |
Mechanistic Insights from c-Met Inhibition Studies
While primarily pharmacological, the compound’s binding to c-Met kinase involves:
Scientific Research Applications
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline is a synthetic compound that combines a quinoline structure with a difluorinated triazole moiety. It is primarily used in medicinal chemistry as a potential therapeutic agent. The compound is notable for its structural features, which include a quinoline base linked to a difluorinated triazole derivative. The incorporation of fluorine atoms can enhance the compound's biological activity and metabolic stability, while the triazole ring adds to the molecule's complexity and is known for its diverse pharmacological properties. The molecular weight of the compound is 374.3 g/mol .
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The quinoline ring is susceptible to electrophilic substitutions due to its aromatic nature. Additionally, the triazole moiety can participate in various reactions.
Potential Biological Activities
This compound has been investigated for its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as c-Met. These kinases are involved in critical signaling pathways that regulate cell growth and survival. The presence of the difluoro group enhances the binding affinity of the compound to its target receptors. Compounds with similar structures exhibit significant anti-cancer, antibacterial, and antifungal properties.
Synthesis
The synthesis of this compound typically involves several steps, allowing precise control over the structure and substituents of the final product.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| SGX523 | Quinoline with triazolopyridine moiety | c-Met kinase inhibitor |
| AMG-208 | Quinoline linked to a triazolo-pyridazine | Anticancer agent |
| PF-04217903 | Quinoline with triazolopyridazine | Antitumor activity |
Mechanism of Action
The mechanism of action of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancers that overexpress c-Met/HGF .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
Triazolo-Triazine vs. Triazolo-Pyridazine Derivatives
The compound’s triazolo[4,3-b][1,2,4]triazine core distinguishes it from analogs with pyridazine-based scaffolds. For example:
- PF-4254644 : Features a triazolo[4,3-b]pyridazine core with a 1-methylpyrazole substituent. Despite improved metabolic stability, its c-Met inhibitory potency (IC₅₀ ~2 nM) is slightly reduced compared to the triazine-based parent compound .
- CAS 1022150-57-7: Replaces the difluoromethyl group with a thioether linkage (6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline). This modification diminishes c-Met affinity (IC₅₀ ~10 nM), highlighting the critical role of the difluoromethyl group in hydrophobic interactions .
Fluorophenyl Substitution
The 4-fluorophenyl group at the triazine’s 6-position enhances potency by forming π-π stacking and van der Waals contacts with c-Met’s hydrophobic residues (e.g., Phe1223). Non-fluorinated analogs, such as 6-[[6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline, exhibit ~10-fold lower activity (IC₅₀ ~5 nM) .
Pharmacological and Pharmacokinetic Profiles
- Capmatinib: A clinical-stage derivative of the main compound, capmatinib retains the triazolo-triazine core but substitutes the quinoline with a fluoroindole group. This modification improves solubility and oral bioavailability while maintaining sub-nanomolar potency .
- Volitinib (SGX-523): Features an imidazo[1,2-a]pyridine core instead of quinoline. Despite high potency (IC₅₀ ~0.4 nM), it exhibits off-target toxicity due to reduced selectivity .
Binding Mode and Structure-Activity Relationships (SAR)
The main compound’s difluoromethyl group occupies a hydrophobic pocket near the c-Met hinge region (residues Met1160 and Tyr1230), while the quinoline nitrogen forms a hydrogen bond with Asp1222. Fluorination of the phenyl ring further stabilizes this interaction . In contrast, pyridazine-based analogs (e.g., PF-4254644) exhibit weaker hinge-region binding due to reduced π-stacking efficiency .
Research Findings and Clinical Implications
- Preclinical Efficacy : The main compound inhibits MET-dependent cancer cell proliferation (GI₅₀ <10 nM in NSCLC models) and suppresses epithelial-mesenchymal transition (EMT), a critical metastasis pathway .
- Metabolic Challenges : While the compound’s potency is exceptional, its moderate metabolic stability (t₁/₂ ~2 h in human liver microsomes) prompted derivatization efforts, leading to capmatinib’s clinical success .
- Clinical Relevance : Capmatinib, inspired by this compound’s scaffold, received FDA approval for MET exon 14-altered NSCLC, validating the triazolo-triazine framework as a viable kinase inhibitor template .
Biological Activity
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline (CAS # 1380344-68-2) is a synthetic compound that integrates a quinoline structure with a difluorinated triazole moiety. This unique combination endows the compound with potential biological activities that are being explored in medicinal chemistry. The following sections discuss its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 374.35 g/mol
- Density : 1.45 ± 0.1 g/cm³ (at 20 ºC)
- Solubility : Insoluble in water (7.1E -3 g/L at 25 ºC)
The biological activity of this compound is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), particularly c-Met. These kinases play critical roles in cell growth and survival pathways. The difluoro substitution enhances binding affinity to these targets, potentially leading to significant anti-cancer effects .
Biological Activities
Research indicates that this compound exhibits:
- Anticancer Properties : Similar compounds have demonstrated significant anti-cancer activity against various cell lines. The incorporation of the triazole moiety is known for its diverse pharmacological properties which may include apoptosis induction and cell cycle arrest.
- Antibacterial and Antifungal Activities : The compound's structure suggests potential applications in treating infections caused by resistant strains .
Case Study 1: Inhibition of c-Met Kinase
A study utilized molecular docking simulations to assess the binding affinity of the compound to c-Met. Results indicated strong interactions within the active site of the kinase, suggesting that this compound could serve as a potent inhibitor. The study highlighted its potential in cancer therapies targeting tumors with aberrant c-Met signaling.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound exhibit significant cytotoxicity. For instance:
These findings underscore the compound's promise as a therapeutic agent against multiple cancer types.
Case Study 3: Structure-Activity Relationship (SAR)
A SAR analysis revealed that the presence of difluoro groups significantly enhances metabolic stability and biological activity compared to non-fluorinated analogs. This structural modification is crucial for optimizing pharmacokinetic profiles and therapeutic efficacy .
Q & A
Basic: What are the critical structural motifs of this compound, and how do they influence its reactivity?
The compound features a quinoline core fused with a 1,2,4-triazolo[4,3-b][1,2,4]triazine heterocycle, substituted with a difluoromethyl group and a phenyl ring. The quinoline moiety provides aromatic stability and π-π stacking potential, while the triazolo-triazine system introduces electron-deficient regions, enhancing electrophilic reactivity. The difluoromethyl group increases lipophilicity and metabolic stability .
Basic: What spectroscopic methods are recommended for structural validation?
Key methods include:
- NMR : NMR to confirm fluorinated groups (e.g., difluoromethyl) and NMR for aromatic proton assignments.
- HRMS : To verify molecular formula (CHFN) .
- X-ray crystallography : For absolute configuration determination (see triazolo-thiadiazine analogs in ).
Advanced: How can the cyclocondensation step in synthesis be optimized?
Optimization involves:
- Solvent selection : Use ethanol or nitrobenzene to enhance cyclization efficiency (e.g., as in Scheme 16 of ).
- Temperature control : Gradual heating (80–120°C) to prevent side reactions.
- Catalysts : Ferrocenyl-phosphine catalysts for enantioselective annulation (as shown in ).
Advanced: What strategies mitigate low yields during triazolo-triazine ring formation?
- Precursor activation : Use thiocarbohydrazide for cyclization (Scheme 16, ).
- Base selection : Potassium carbonate in ethanol improves reaction homogeneity ().
- Microwave-assisted synthesis : Reduces reaction time and improves yield (analogous to methods in ).
Basic: What are common synthetic intermediates for this compound?
Key intermediates include:
- 4-Phenylquinoline-2-one derivatives (e.g., compound 43 in ).
- Chloroacetic acid-treated quinolinylacetic acid (compound 44, ).
- Trifluoroacetimidoyl chlorides for fluorinated analogs ( ).
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
- Substitution patterns : Vary phenyl and fluorinated groups to assess antimicrobial/anticonvulsant effects ( ).
- Bioisosteric replacements : Replace triazolo-triazine with pyrazolo[4,3-c]quinoline to study activity shifts ( ).
- In silico docking : Use PDB ligand data (e.g., 5QQ in ) to predict target binding.
Advanced: How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and protocols ().
- Control variables : Monitor solvent effects (DMSO vs. ethanol) on compound solubility.
- Meta-analysis : Compare triazoloquinoline derivatives in and to identify trends.
Basic: What are the stability considerations for storage and handling?
- Light sensitivity : Store in amber vials due to quinoline’s UV absorption.
- Moisture control : Use desiccants to prevent hydrolysis of fluorinated groups.
- Temperature : Stable at –20°C for long-term storage (as in ).
Advanced: What computational tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Molecular dynamics : Simulate membrane permeability using the compound’s logP (~3.5, inferred from ).
Advanced: How to validate target engagement in pharmacological studies?
- Crystallography : Co-crystallize with proteins (e.g., PDB 5QQ in ).
- SPR spectroscopy : Measure binding kinetics to receptors like GABA (analogous to anticonvulsant studies in ).
- Fluorescence quenching : Monitor interactions with DNA gyrase (see quinolone analogs in ).
Basic: What safety precautions are required during synthesis?
- Ventilation : Handle in fume hoods due to volatile solvents (e.g., nitrobenzene in ).
- PPE : Wear nitrile gloves and goggles to avoid skin contact ( ).
- Waste disposal : Neutralize acidic byproducts before disposal ( ).
Advanced: How to scale up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
